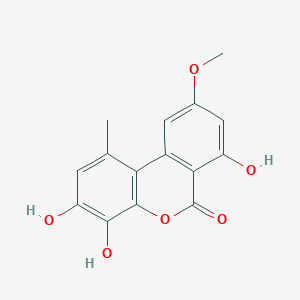

4-Hydroxyalternariol 9-methyl ether

Übersicht

Beschreibung

4-Hydroxyalternariol 9-methyl ether is a naturally occurring compound isolated from various endolichenic fungal strains such as Nigrospora sphaerica, Alternaria alternata, and Phialophora sp . It belongs to the class of phenolic compounds and exhibits significant biological activities, including antioxidant and antibacterial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the cultivation and extraction of specific fungal strains. The fungi are grown under controlled conditions, and the compound is extracted using solvents like ethyl acetate .

Industrial Production Methods: Industrial production of 4-Hydroxyalternariol 9-methyl ether involves large-scale fermentation of the fungal strains followed by solvent extraction and purification processes. The compound is then isolated and purified using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxyalternariol 9-methyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride are employed.

Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

4-Hydroxyalternariol 9-methyl ether exhibits significant antioxidant properties, making it a valuable subject in studies related to oxidative stress. Its ability to scavenge free radicals is crucial in research focused on cellular damage and aging processes.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 Value (µM) | Source |

|---|---|---|

| This compound | 20 | Nigrospora sphaerica |

| Trolox | 15 | Standard Reference |

| Ascorbic Acid | 25 | Standard Reference |

Antimicrobial Properties

Research indicates that this compound possesses antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. These properties are being explored for potential therapeutic applications.

Case Study: Antibacterial Efficacy

- In vitro studies demonstrated that this compound inhibited the growth of S. aureus with an MIC value of 32 µg/mL, suggesting its potential as a natural antimicrobial agent .

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an α-glucosidase inhibitor, which is relevant for managing diabetes. Molecular docking studies showed that it binds effectively to the active site of the enzyme, indicating its potential as a therapeutic agent.

Table 2: Enzyme Inhibition Data

| Compound | Binding Energy (kcal/mol) | IC50 Value (µM) |

|---|---|---|

| This compound | -7.0 | 50 |

| Acarbose | -6.6 | 30 |

Food Preservation

Due to its antioxidant properties, there is ongoing research into the use of this compound in food preservation. Its ability to inhibit oxidative rancidity can extend the shelf life of food products.

Cosmetic Formulations

The compound is being investigated for incorporation into cosmetic products due to its skin-protective properties against oxidative stress and potential anti-aging effects.

Comparison with Related Compounds

Table 3: Comparison of Biological Activities

| Compound | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| Alternariol | Moderate | High |

| Alternariol-9-methyl ether | Low | High |

Wirkmechanismus

The mechanism of action of 4-Hydroxyalternariol 9-methyl ether involves its interaction with cellular components to exert its biological effects. It targets specific molecular pathways, including those involved in oxidative stress and bacterial cell wall synthesis. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Alternariol: Another phenolic compound isolated from similar fungal strains, known for its antibacterial and antifungal properties.

Altenuisol: Exhibits potent activity against Staphylococcus aureus and other bacterial pathogens.

Uniqueness: 4-Hydroxyalternariol 9-methyl ether stands out due to its unique combination of antioxidant and antibacterial activities, making it a valuable compound for various scientific and industrial applications .

Biologische Aktivität

4-Hydroxyalternariol 9-methyl ether (CAS Number: 959417-17-5) is a naturally occurring phenolic compound primarily isolated from various endolichenic fungal strains, including Nigrospora sphaerica, Alternaria alternata, and Phialophora sp.. This compound has garnered attention for its diverse biological activities, particularly its antioxidant and antibacterial properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂O₆ |

| Molecular Weight | 288.25 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 584.7 ± 50.0 °C at 760 mmHg |

| Flash Point | 226.0 ± 23.6 °C |

| LogP | 2.87 |

Antioxidant Properties

This compound exhibits significant antioxidant activity , which is crucial in combating oxidative stress and cellular damage. Its ability to scavenge free radicals has been documented in various studies, making it a candidate for therapeutic applications in oxidative stress-related diseases.

Antibacterial Activity

This compound has shown potent antibacterial effects against several pathogens, including Staphylococcus aureus. The mechanism of action involves disrupting bacterial cell wall synthesis and targeting specific molecular pathways associated with bacterial growth and survival.

The biological effects of this compound are attributed to its interaction with cellular components:

- Oxidative Stress : The compound's antioxidant properties help mitigate oxidative damage by neutralizing free radicals.

- Bacterial Targeting : It interferes with bacterial cell wall integrity, leading to cell lysis and death.

Case Studies and Research Findings

- Antioxidant Efficacy : A study demonstrated that the compound significantly reduced oxidative stress markers in vitro, suggesting its potential for use in formulations aimed at reducing cellular damage caused by oxidative stress .

- Antibacterial Studies : Research indicated that this compound inhibited the growth of Staphylococcus aureus in laboratory settings, highlighting its potential as a natural antibacterial agent .

- Industrial Applications : Due to its antioxidant properties, the compound is being explored for applications in food preservation and cosmetics, where it could enhance shelf life and stability .

Comparison with Similar Compounds

| Compound | Antioxidant Activity | Antibacterial Activity | Source |

|---|---|---|---|

| This compound | High | High | Nigrospora sphaerica |

| Alternariol | Moderate | Moderate | Alternaria alternata |

| Altenuisol | Moderate | High | Various fungal strains |

Unique Aspects

This compound stands out due to its unique combination of both antioxidant and antibacterial activities, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

IUPAC Name |

3,4,7-trihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c1-6-3-10(17)13(18)14-11(6)8-4-7(20-2)5-9(16)12(8)15(19)21-14/h3-5,16-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYAURIYXKOUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.